Harmalidine

Vue d'ensemble

Description

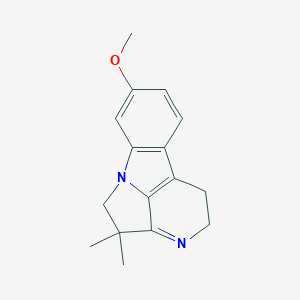

Harmalidine is an alkaloid compound isolated from the seeds of the plant Peganum harmala, commonly known as Syrian rue. This plant is native to semi-arid regions such as the Sahara borders, the Middle East, and Central Asia. This compound is unique among the harmala alkaloids as it contains a 2,3-dihydropyrrolo[1,2-a]indole motif, distinguishing it from other β-carboline alkaloids like harmine and harmaline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of harmalidine involves a gold-catalyzed approach. The 2,3-dihydropyrrolo[1,2-a]indole motif is efficiently obtained from N-aryl 2-alkynylazetidine derivatives. The process involves several steps, starting from but-3-yn-1-ol, and includes the formation of advanced amino 2,3-hydropyrrolo[1,2-a]indole derivatives . The synthetic route is complex and involves multiple reaction steps, including cyclization and deprotection.

Industrial Production Methods: The extraction from Peganum harmala seeds remains a primary source for obtaining this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Harmalidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound structure.

Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like iodomethane and sodium hydride are employed for methylation reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Structural Studies

Harmalidine's unique chemical structure has made it a subject of interest for synthetic chemists. Research has focused on synthesizing this compound and its derivatives through various catalytic methods. For instance, a recent study employed gold-catalyzed reactions to synthesize derivatives of this compound from N-aryl 2-alkynylazetidine derivatives, although the exact structure of natural this compound was not achieved . This highlights the ongoing efforts to understand and manipulate the compound's structure for potential applications.

Table 1: Summary of Synthetic Approaches to this compound

Biological Applications

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that alkaloids from P. harmala, including this compound, are effective against various pathogens. For example, the alkaloidal extract demonstrated potent effects against Candida albicans and several Gram-positive bacteria . The mechanism behind this activity is thought to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of alkaloids from P. harmala, this compound was tested against multiple strains. The results indicated that it had a notable inhibitory effect on Micrococcus luteus and other bacteria, with inhibition zones reaching up to 31.5 mm when combined with other alkaloids, suggesting synergistic effects .

Medicinal Applications

Anti-Cancer Activity

This compound has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. A study demonstrated that harmaline (closely related to this compound) could inhibit gastric cancer cell proliferation and induce G2/M cell cycle arrest in SGC-7901 cells both in vitro and in vivo . The findings suggest that this compound may have therapeutic potential in treating certain types of cancer.

Table 2: Summary of Anti-Cancer Studies Involving Harmaline/Harmalidine

Mécanisme D'action

The mechanism of action of harmalidine involves its interaction with various molecular targets and pathways. This compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Harmine: A β-carboline alkaloid with a different core structure.

Harmaline: Another β-carboline alkaloid with psychoactive properties.

Harmalol: A related alkaloid with a similar structure but different biological activities

Uniqueness of Harmalidine: this compound’s uniqueness lies in its 2,3-dihydropyrrolo[1,2-a]indole motif, which is less common among natural products. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Harmalidine is a β-carboline alkaloid primarily derived from the seeds of Peganum harmala, a plant known for its diverse pharmacological properties. This article explores the biological activities of this compound, including its antimicrobial, neuroprotective, and potential therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is structurally related to other β-carboline alkaloids such as harmine and harmaline. Its chemical formula is , and it has been identified as having significant biological activities, including neuroprotective and antimicrobial effects. The synthesis of this compound has been explored using gold-catalyzed methods, which highlight its complex structure and the challenges associated with its production .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on the alkaloids extracted from Peganum harmala demonstrated that these compounds possess strong antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative types. The Minimum Inhibitory Concentration (MIC) values for this compound against specific microorganisms were found to be significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Candida albicans | 0.5 |

| Pseudomonas aeruginosa | 4.0 |

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it can inhibit monoamine oxidase (MAO), an enzyme associated with the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .

Case Study: this compound in Cognitive Enhancement

A recent study investigated the effects of this compound on cognitive function in aged rats. The results indicated that administration of this compound improved memory retention and learning capabilities, highlighting its potential as a therapeutic agent for cognitive decline associated with aging .

Anticancer Properties

Emerging research has pointed towards the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HT-29 (Colon) | 12.5 |

| HeLa (Cervical) | 20.0 |

Propriétés

IUPAC Name |

5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-1(15),2(7),3,5,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEKBWZEYYSNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550490 | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109794-97-0 | |

| Record name | Benzo[b]pyrido[2,3,4-gh]pyrrolizine, 1,2,4,5-tetrahydro-8-methoxy-4,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109794-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the doubts surrounding the reported structure of Harmalidine?

A: Research suggests that the originally proposed structure of this compound, an alkaloid found in Peganum harmala seeds, might be incorrect. [] Scientists attempting to synthesize this compound using a gold(I)-catalyzed approach to create the 2,3-dihydropyrrolo[1,2-a]indole motif found in the alkaloid encountered discrepancies. [] While they successfully synthesized advanced amino 2,3-hydropyrrolo[1,2-a]indol(one) derivatives, they could not obtain the reported structure of this compound. [] Furthermore, comparisons of reported this compound NMR data with experimental and calculated data from their synthetic molecules (including Harmaline and N-methylharmaline) revealed inconsistencies, raising doubts about the initially proposed structure. []

Q2: What is the significance of the 2,3-dihydropyrrolo[1,2-a]indole motif found in this compound?

A: The 2,3-dihydropyrrolo[1,2-a]indole motif, present in this compound, is a structural feature found in a limited number of bioactive natural products. [] This motif is of significant interest to researchers due to its potential biological activities and pharmaceutical applications. The gold(I)-catalyzed approach employed in the study highlights an efficient method for synthesizing this motif, potentially opening avenues for creating novel compounds with interesting bioactivities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.